6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
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Overview
Description
6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a phenoxy group, and an ethylbutanoyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenoxy group, and the incorporation of the ethylbutanoyl moiety. Common reagents used in these reactions include piperidine, phenol derivatives, and ethylbutanoyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Butanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- 1-(2-Ethylbutanoyl)-4-{[2-(morpholin-1-ylcarbonyl)phenoxy]methyl}piperidine
- 1-(2-Ethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]ethyl}piperidine
Uniqueness
6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves multiple steps, typically starting with the formation of the triazole and pyridazine rings. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing appropriate precursors and cyclization methods.
- Piperazine Derivative Formation : Incorporating the piperazine moiety which is crucial for biological activity.
- Final Assembly : Combining all components to yield the final product.
The structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing triazoles have been shown to inhibit various cancer cell lines effectively:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Case Studies : A study highlighted the effectiveness of similar triazole derivatives against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases:
- In Vitro Studies : Preliminary studies have shown that compounds with similar piperazine substitutions can protect neuronal cells from oxidative stress .
- Potential Applications : Investigations into its use for conditions like Alzheimer's disease are ongoing.
Summary of Biological Activities
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O3/c1-34-20-8-6-19(7-9-20)28-12-14-29(15-13-28)23(32)16-30-24(33)31-22(27-30)11-10-21(26-31)17-2-4-18(25)5-3-17/h2-11H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPCVSWGCEFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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